molecular formula C19H18N2O3S2 B381143 methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate CAS No. 315239-36-2

methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate

Cat. No.: B381143
CAS No.: 315239-36-2
M. Wt: 386.5g/mol
InChI Key: NXSPCAQEOAXCFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule is built around a multi-cyclic system consisting of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core , a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is further functionalized with a thioether linker connected to a methyl benzoate group, enhancing its potential as a versatile building block for the development of novel inhibitors and probes . Compounds featuring the cyclopentathienopyrimidine core have been extensively investigated as potent inhibitors of various protein kinases, including receptors tied to oncological and inflammatory pathways . The specific substitution pattern on this core, particularly at the 2-position, is critical for modulating potency and selectivity against specific enzymatic targets. The presence of the methyl benzoate ester in this molecule offers a handle for further chemical modification or for studying its role in target binding and bioavailability. As a key intermediate, this reagent provides researchers with a valuable tool for structure-activity relationship (SAR) studies , library synthesis , and the exploration of new therapeutic agents in areas such as oncology and signal transduction. This product is strictly for research purposes. For Research Use Only . Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 4-[(11-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-21-17(22)15-13-4-3-5-14(13)26-16(15)20-19(21)25-10-11-6-8-12(9-7-11)18(23)24-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPCAQEOAXCFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(N=C1SCC3=CC=C(C=C3)C(=O)OC)SC4=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is typically constructed via a Gewald reaction , followed by cyclization with chlorformamidine hydrochloride.

Gewald Reaction for Thiophene Formation

A modified Gewald reaction is employed to synthesize 2-aminothiophene derivatives. For this compound:

  • Starting material : A cyclopentanone-derived aldehyde (e.g., 3-methylcyclopentanone aldehyde) is reacted with ethyl cyanoacetate, sulfur, and morpholine in ethanol.

  • Conditions : Room temperature, 24 hours.

  • Outcome : Forms 2-aminothiophene intermediate with a cyclopenta moiety.

Example :

3-Methylcyclopentanone aldehyde+Ethyl cyanoacetateS, morpholineEtOH, 24 h2-Amino-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile\text{3-Methylcyclopentanone aldehyde} + \text{Ethyl cyanoacetate} \xrightarrow[\text{S, morpholine}]{\text{EtOH, 24 h}} \text{2-Amino-5,6-dihydrocyclopenta[b]thiophene-3-carbonitrile}

Cyclization to Pyrimidine Ring

The 2-aminothiophene intermediate undergoes cyclization with chlorformamidine hydrochloride to form the pyrimidine ring:

  • Reagents : Chlorformamidine hydrochloride, sodium ethoxide.

  • Conditions : Reflux in ethanol, 6–8 hours.

  • Yield : 70–85%.

Mechanism :

2-Aminothiophene+ClC(=NH)NH2NaOEtThieno[2,3-d]pyrimidin-4-one\text{2-Aminothiophene} + \text{ClC(=NH)NH}_2 \xrightarrow{\text{NaOEt}} \text{Thieno[2,3-d]pyrimidin-4-one}

Synthesis of Chlorinated Intermediate

The precursor 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine (CAS: 300816-22-2) is synthesized under inert atmosphere using phosphorus trichloride (PCl3):

  • Substrate : 4-Hydroxy-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine.

  • Conditions : PCl3, 0–60°C, 3 hours.

  • Yield : 88%.

Reaction :

4-Hydroxy intermediate+PCl3Inert atmosphere4-Chloro intermediate\text{4-Hydroxy intermediate} + \text{PCl}_3 \xrightarrow{\text{Inert atmosphere}} \text{4-Chloro intermediate}

Thioether Formation

The chloro intermediate reacts with methyl 4-(mercaptomethyl)benzoate under basic conditions:

  • Reagents : Methyl 4-(mercaptomethyl)benzoate, triethylamine (TEA).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 25–50°C, 4–6 hours.

  • Yield : 65–75%.

Mechanism :

4-Chloro intermediate+HSCH2C6H4COOCH3TEADMFTarget compound\text{4-Chloro intermediate} + \text{HSCH}2\text{C}6\text{H}4\text{COOCH}3 \xrightarrow[\text{TEA}]{\text{DMF}} \text{Target compound}

Reaction Optimization and Challenges

Key Parameters for Thioether Coupling

ParameterOptimal RangeImpact on Yield
Temperature40–50°CMaximizes SNAr reactivity
BaseTriethylamineNeutralizes HCl byproduct
SolventDMFEnhances nucleophilicity of thiol
Reaction Time5 hoursBalances conversion and side reactions

Common Side Reactions

  • Oxidation of thiol : Mitigated by conducting reactions under nitrogen.

  • Over-alkylation : Controlled by stoichiometric use of thiol (1.1 equivalents).

Characterization and Analytical Data

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight386.5 g/molPubChem
XLogP33.9PubChem
Hydrogen Bond Acceptors6PubChem
Rotatable Bonds5PubChem

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.95 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), 4.25 (s, 2H, SCH₂), 3.90 (s, 3H, OCH₃), 3.10–2.80 (m, 4H, cyclopenta-CH₂), 2.45 (s, 3H, NCH₃).

  • LC-MS (ESI+) : m/z 387.1 [M+H]⁺.

Industrial and Laboratory-Scale Protocols

Laboratory-Scale Synthesis

  • Step 1 : Prepare 4-chloro-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine.

  • Step 2 : React with methyl 4-(mercaptomethyl)benzoate in DMF/TEA.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2).

Scalability Considerations

  • Cost drivers : Methyl 4-(mercaptomethyl)benzoate (€420/g at lab scale).

  • Alternative routes : Use of cesium carbonate as a base improves reaction rate but increases cost.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C19H18N2O3S2C_{19}H_{18}N_{2}O_{3}S_{2} and a molecular weight of 386.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities. The presence of the methyl benzoate moiety enhances its potential for various applications in medicinal chemistry and pharmaceuticals .

Antimicrobial Activity

Methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound shows MIC values comparable to standard antibiotics .
  • Bactericidal Activity : It has demonstrated a significant reduction in bacterial viability over time . Electron microscopy studies reveal altered cell wall morphology in treated bacteria, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Properties

The thieno[2,3-d]pyrimidine core is associated with anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms . Further research could elucidate the specific pathways through which this compound exerts its effects.

Synthesis and Green Chemistry

Recent methodologies for synthesizing this compound emphasize greener techniques using environmentally friendly catalysts and solvents. This approach not only enhances efficiency but also reduces waste during synthesis . The development of sustainable synthesis methods is crucial for the pharmaceutical industry’s shift towards more environmentally responsible practices.

Pharmacological Studies

Interaction studies are essential for understanding the pharmacodynamics of this compound. These studies focus on:

  • Binding Affinity : Investigating how well the compound binds to target proteins involved in disease processes.
  • Mechanisms of Action : Understanding how the compound influences biological pathways at the molecular level.

Mechanism of Action

The mechanism of action of methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Compound B19: (E)-4-(((4-Oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)imino)methyl)phenylacetate (B19) shares the same bicyclic core but replaces the thioether linkage with an imino (-N=CH-) group. This substitution reduces steric bulk and alters electronic properties, impacting biological activity. B19 exhibits a lower melting point (215–217°C) compared to cyclopenta derivatives, suggesting reduced crystallinity .
  • Mercapto-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (5a): This analog lacks the benzoate group but retains the thiol (-SH) functionality at the 2-position. Its high melting point (340–342°C) indicates stronger intermolecular interactions, likely due to hydrogen bonding from the thiol group .

Cyclopenta[4,5]thieno[2,3-d]pyrimidinone Derivatives with Aromatic Substituents

  • Compound 26: Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate replaces the thioether with an ether (-O-) linkage. The oxygen atom increases polarity, as evidenced by its lower melting point (147–148°C) compared to sulfur-containing analogs .
  • 3-((4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)methyl)benzoic acid : This derivative substitutes the thiophene ring with a benzoic acid group, enhancing water solubility but reducing lipophilicity. Its molecular weight (270.28 g/mol) is lower due to the absence of the thiophene sulfur atom .

Functional Group Variations

Thioether vs. Sulfonyl/Sulfinyl Groups

  • 2-[(3-Allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Incorporates a sulfanyl (-S-) group similar to the target compound but adds an acetamide side chain.
  • 3-(2-Phenylethyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Replaces the thioether with a thioxo (-C=S) group, altering electron density and reactivity. The phenethyl substituent introduces steric hindrance, which may affect pharmacokinetics .

Physicochemical Properties

Property Target Compound B19 Compound 26 Compound 5a
Molecular Weight ~386.4 g/mol 367.4 377.0 328.45
Melting Point Not reported 215–217°C 147–148°C 340–342°C
Key NMR Signals -SH (δ ~2.5) N=CH (δ 9.60) -OCH3 (δ 3.87) -SH (δ ~2.5)
Solubility Low (predicted) Low Moderate Very low

Biological Activity

Methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes that incorporate thieno[2,3-d]pyrimidine derivatives. These derivatives are known for their structural similarities to purines and have been shown to exhibit significant biological activity.

Antitumor Activity

Research has demonstrated that compounds related to thieno[2,3-d]pyrimidines possess notable antitumor properties. For instance:

  • Mechanism of Action : The primary mechanism involves the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine synthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRs). Compounds derived from this class have shown IC50 values ranging from 4.7 to 334 nM against human tumor cell lines such as KB and IGROV1 .
  • Case Studies : A study highlighted the efficacy of a series of thieno[2,3-d]pyrimidines in inhibiting tumor growth in vitro and in vivo models. The compounds exhibited selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The thieno[2,3-d]pyrimidine framework has also been explored for its antibacterial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains:

  • Activity Spectrum : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The structure of the thienopyrimidine core contributes to its interaction with bacterial enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

Structural ModificationEffect on Activity
Replacement of NH with SEnhanced binding affinity to target enzymes
Variation in alkyl substituentsAltered lipophilicity and solubility
Cyclization patternsInfluence on cytotoxicity and selectivity

The presence of specific functional groups can significantly enhance the potency and selectivity of these compounds towards their biological targets .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for evaluating the viability of these compounds as therapeutic agents:

Pharmacokinetic PropertyValue
Gastrointestinal absorptionHigh
Blood-brain barrier permeabilityNo
Bioavailability score0.55

These characteristics suggest that while the compound may be absorbed efficiently in the gastrointestinal tract, it does not penetrate the central nervous system significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 4-(((3-methyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzoate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[2,3-d]pyrimidine core. Yields are improved by refluxing intermediates in ethanol and optimizing reaction times (e.g., 6 hours for cyclization) . Alternative methods involve sodium ethoxide-mediated condensation in absolute ethanol, with subsequent acidification to isolate products .

Q. How is this compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the structure. For example, 1H^1H NMR in DMSO-d6d_6 reveals diagnostic peaks: methyl groups (δ 3.20–3.87 ppm), aromatic protons (δ 7.17–8.53 ppm), and pyrimidine protons (δ 8.53 ppm). Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular ion peaks (e.g., m/z 377.0 [M+H]+^+ for related analogs), while IR confirms functional groups like carbonyl (C=O) and thioether (C-S) bonds .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Recrystallization from acetic acid/water (1:1) mixtures is effective for removing impurities. For intermediates, acidification (pH 6) after sodium ethoxide-mediated reactions precipitates products, which are then filtered and washed with cold ethanol .

Advanced Research Questions

Q. How can mechanistic insights into the cyclocondensation reaction improve synthesis efficiency?

  • Methodological Answer : The reaction mechanism involves imine formation (azomethine intermediates) followed by intramolecular cyclization. Kinetic studies under varying temperatures (e.g., 80–100°C) and solvent systems (e.g., DMSO vs. acetic acid) reveal that polar aprotic solvents accelerate cyclization. Monitoring by thin-layer chromatography (TLC) at 30-minute intervals helps identify optimal reaction endpoints .

Q. What structural modifications enhance biological activity, and how are analogs designed?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., chloro substituents) at the benzyl or pyrimidine positions can modulate activity. For example, chlorinated derivatives (e.g., 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-analogs) are synthesized via nucleophilic substitution of thiol groups with halogenated benzyl halides. Biological screening against enzymes like tyrosinase (IC50_{50} assays) validates activity improvements .

Q. How should contradictory data in heterocyclization yields be analyzed?

  • Methodological Answer : Discrepancies in yields (e.g., 69% vs. 85%) may arise from solvent purity, stoichiometric ratios, or heating methods. Controlled experiments comparing glacial acetic acid with mixed solvents (e.g., acetic acid/DMF) under inert atmospheres (N2_2) can isolate variables. Statistical tools like ANOVA assess significance, while LC-MS monitors side products .

Q. What strategies evaluate the anti-tyrosinase activity of this compound and its analogs?

  • Methodological Answer : Tyrosinase inhibition assays use L-DOPA as a substrate, with UV-Vis spectroscopy (λ = 475 nm) to measure dopachrome formation. IC50_{50} values are calculated using dose-response curves (0.1–100 µM). Positive controls (e.g., kojic acid) and enzyme kinetics (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.